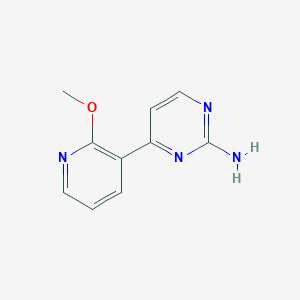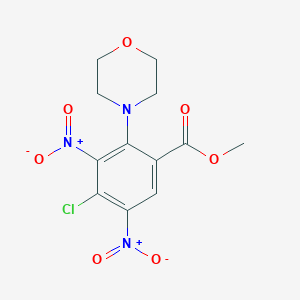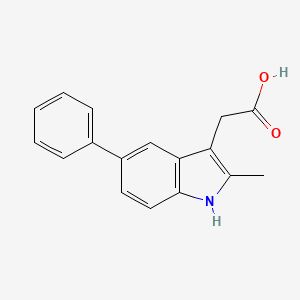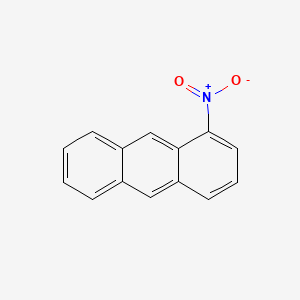
Anthracene, nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthracene, nitro- is a derivative of anthracene, an aromatic hydrocarbon composed of three fused benzene rings. The nitro group (-NO2) attached to the anthracene structure significantly alters its chemical properties, making it a compound of interest in various scientific fields. Anthracene itself has been known since its discovery in 1832 by Jean Baptiste André Dumas and Auguste Laurent .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of nitroanthracene typically involves the nitration of anthracene. One common method includes suspending finely powdered anthracene in glacial acetic acid and adding concentrated nitric acid slowly while maintaining the reaction temperature below 30°C. The mixture is then stirred until a clear solution is obtained, followed by the addition of hydrochloric acid and further processing to isolate the nitroanthracene .
Industrial Production Methods: Industrial production of nitroanthracene follows similar principles but on a larger scale, often employing continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity.
Types of Reactions:
Oxidation: Nitroanthracene can undergo oxidation reactions, often leading to the formation of anthraquinone derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) under specific conditions, such as using hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are frequently used in reduction reactions.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used in substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene.
Substitution: Halogenated anthracenes and other substituted derivatives.
科学研究应用
Nitroanthracene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its interactions with biological molecules and potential as a fluorescent probe.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
作用机制
The mechanism by which nitroanthracene exerts its effects often involves its ability to interact with biological molecules. For instance, its anticancer properties are attributed to its ability to intercalate with DNA, disrupting the replication process and inducing apoptosis in cancer cells. The nitro group plays a crucial role in these interactions by influencing the compound’s electronic properties and reactivity .
相似化合物的比较
Anthracene: The parent compound, lacking the nitro group.
9,10-Dimethylanthracene: A derivative with methyl groups at the 9 and 10 positions.
Anthraquinone: An oxidized form of anthracene with two ketone groups.
Uniqueness: Nitroanthracene is unique due to the presence of the nitro group, which significantly alters its chemical reactivity and electronic properties compared to its parent compound and other derivatives. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of fluorescent probes and electronic materials .
属性
CAS 编号 |
36925-31-2 |
|---|---|
分子式 |
C14H9NO2 |
分子量 |
223.23 g/mol |
IUPAC 名称 |
1-nitroanthracene |
InChI |
InChI=1S/C14H9NO2/c16-15(17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H |
InChI 键 |
JBDYKGMNMDIHFL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}octadecane-1,2-diol](/img/structure/B14175219.png)

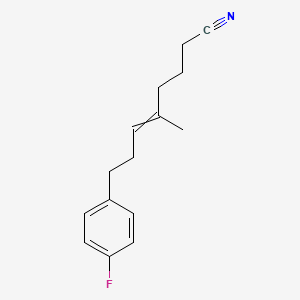
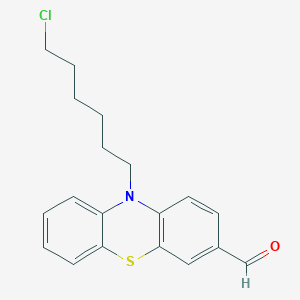
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate](/img/structure/B14175241.png)
![3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione](/img/structure/B14175253.png)
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14175258.png)

![3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B14175276.png)
